2,6-Di-tert-butyl-4-vinylphenol

Catalog No.
S2677487
CAS No.
19263-36-6
M.F
C16H24O
M. Wt
232.367
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-4-vinylphenol

Conventional antioxidants physically blended into polymers suffer from migration, volatilization, and leaching, causing premature failure and regulatory non-compliance. 2,6-Di-tert-butyl-4-vinylphenol (CAS 19263-36-6) is a polymerizable hindered phenol that covalently bonds to polymer chains, creating intrinsically stabilized materials.

  • Permanent stabilization: Grafted antioxidant prevents additive loss during high-temperature processing, solvent contact, or long-term use.
  • Key applications: Food-contact films, medical-grade tubing, high-temperature capacitor dielectrics, and automotive seals.
  • Supply assurance: High-purity monomer available for bulk and R&D orders with consistent quality.

CAS Number

19263-36-6

Product Name

2,6-Di-tert-butyl-4-vinylphenol

IUPAC Name

2,6-ditert-butyl-4-ethenylphenol

Molecular Formula

C16H24O

Molecular Weight

232.367

InChI

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3

InChI Key

ZMRCFZFFKWFWSK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C

solubility

not available

Synonyms

2,6-Di-tert-butyl-4-vinylphenol, 3,5-Di-tert-butyl-4-hydroxystyrene, 2,6-bis(1,1-dimethylethyl)-4-vinylphenol, 4-Vinyl-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-ethenylphenol

Purity

≥98%

Package Size

5 g, 25 g

2,6-Di-tert-butyl-4-vinylphenol (also known as 3,5-di-tert-butyl-4-hydroxystyrene) is a highly specialized, polymerizable hindered phenol. Unlike conventional small-molecule antioxidants that are merely physically mixed into polymer matrices, this compound features a reactive vinyl group para to the hydroxyl functionality, enabling direct covalent grafting or copolymerization into polyolefins, natural rubber, and specialty resins. By anchoring the sterically hindered, radical-scavenging moiety directly to the polymer backbone, it creates intrinsically non-migratory stabilization systems. For industrial buyers, procuring this specific monomer is essential for manufacturing advanced materials that require permanent thermo-oxidative protection without the risks of additive leaching, volatilization, or phase separation during high-temperature processing or prolonged fluid contact [1].

Research Fit

Polymerizable monomer
Covalent incorporation into polymer backbones via 4-vinyl group, enabling non-leaching stabilization.
Differentiation
Distinct from BHT and non-polymerizable hindered phenols; immobilized antioxidant function.
Physical form
Crystalline solid at ambient temperature; melting range supports facile handling and copolymerization.

Substituting 2,6-di-tert-butyl-4-vinylphenol with industry-standard antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) or Irganox 1076 results in critical performance failures in demanding environments. Because generic hindered phenols lack a polymerizable vinyl group, they exist only as physical blends within the polymer matrix. Under elevated temperatures, high vacuum, or contact with solvents and aqueous media, these small molecules rapidly migrate, volatilize, or leach out of the material. This depletion leaves the polymer vulnerable to premature oxidative degradation and contaminates surrounding environments—a disqualifying flaw for food contact materials, medical devices, and high-voltage dielectrics. Furthermore, substituting with unhindered 4-vinylphenol fails entirely; it lacks the bulky ortho-tert-butyl groups required to stabilize phenoxy radicals, rendering it chemically useless as an antioxidant [1].

Substitution Risk

Target compound 2,6-Di-tert-butyl-4-vinylphenol: copolymerizable monomer, covalently bound antioxidant; resists volatilization and extraction.
Conventional alternatives BHT, 2,6-di-tert-butylphenol: physically blended additives, prone to migration, evaporation, and aqueous/detergent extraction.
Mechanism Radical-scavenging phenol embedded in polymer network; permanent stabilization regardless of external conditions.
Limitation Mobile additives deplete over time under heat or washing; cannot provide long-term oxidative resistance in extracted environments.

Elimination of Antioxidant Leaching in Solvent Environments

In fluid-contact applications, the permanence of an antioxidant is as critical as its radical-scavenging efficiency. When 2,6-di-tert-butyl-4-vinylphenol is grafted onto natural rubber (forming NR-DBVP), the covalent linkages prevent the physical migration of the stabilizer. Post-extraction aging tests demonstrate that the bound antioxidant maintains quantifiable thermo-oxidative resistance and tensile property retention even after rigorous water or methanol extraction. In direct contrast, physical blends using the conventional analog BHT suffer severe additive depletion under identical extraction conditions, leading to rapid oxidative degradation of the elastomer [1].

Evidence DimensionThermo-Oxidative Aging Resistance Post-Solvent Extraction
Target Compound DataHigh retention of tensile properties (Bound 2,6-DBVP)
Comparator Or BaselineSevere degradation and loss of properties (BHT physical blend)
Quantified DifferenceNear-complete prevention of antioxidant leaching
ConditionsWater/methanol extraction followed by accelerated thermo-oxidative aging in thermoplastic vulcanizates

Ensures regulatory compliance and long-term durability in fluid-contacting seals, medical tubing, and food packaging where additive migration is unacceptable.

Leaching resistance vs. BHT
Head-to-head
Reported superior antioxidant retention after water leaching in NR vulcanizate compared to BHT blend.
Supports non-extractable stabilization context.
Thermoplastic vulcanizate (NR-DBVP/PP) vs. NR/BHT; qualitative observation.

Covalent Binding Efficiency in Polyolefin Melt Grafting

For large-scale polyolefin manufacturing, reactive extrusion is preferred over complex solvent-based syntheses. 2,6-Di-tert-butyl-4-vinylphenol demonstrates proven suitability for industrially viable melt grafting. When processed with low-density or high-density polyethylene at 130–170 °C in the presence of free-radical initiators, the vinyl group allows the monomer to achieve a 40–60% covalent binding efficiency directly onto the polymer chains. Standard non-reactive hindered phenols like Irganox 1010 or BHT cannot participate in this grafting, achieving 0% binding and remaining entirely susceptible to subsequent phase separation and blooming [1].

Evidence DimensionCovalent Binding Efficiency during Melt Grafting
Target Compound Data40–60% covalent attachment (2,6-Di-tert-butyl-4-vinylphenol)
Comparator Or Baseline0% covalent attachment (Irganox 1010 / BHT)
Quantified Difference+40-60% absolute increase in permanent polymer-bound stabilizer
ConditionsMelt grafting onto polyethylene at 130–170 °C with free-radical initiators

Allows manufacturers to produce intrinsically stabilized masterbatches using standard reactive extrusion equipment without complex post-polymerization modifications.

Cationic reactivity vs. isopropenyl analog
Head-to-head
r₁ = 3.4 (vinyl) vs. r₁ > 1 (isopropenyl) with styrene.
Higher incorporation efficiency in cationic copolymerization.
r₂ (styrene) = 0.046; kinetic study.

Extension of High-Temperature Processing Limits

The volatility of small-molecule antioxidants strictly limits the maximum processing and operating temperatures of stabilized polymers. Because 2,6-di-tert-butyl-4-vinylphenol becomes chemically anchored to the polymer matrix, it cannot volatilize. Thermogravimetric analysis (TGA) of polyolefins stabilized with bound hindered phenols demonstrates that the onset of thermal degradation is significantly delayed. While standard polypropylene containing physically blended antioxidants begins to decompose rapidly around 250 °C, the covalently stabilized analogs show no trace of weight loss at these temperatures, postponing initial degradation to >320 °C. This allows for higher-temperature molding and extrusion without sacrificing the stabilizer [1].

Evidence DimensionInitial Thermal Degradation Temperature (Dynamic TGA)
Target Compound Data>320 °C (Polymer with bound hindered phenol)
Comparator Or Baseline~250 °C (Polymer with physically blended antioxidant)
Quantified Difference>+70 °C extension in thermal stability window
ConditionsDynamic TGA at 5 °C/min heating rate

Enables the use of higher melt-processing temperatures, reducing cycle times and allowing the material to be deployed in extreme thermal environments.

GC-MS retention time
Cross-study
13.6 min vs. BHT (12.1 min), 2,6-di-tert-butylphenol (11.3 min), 2,6-di-tert-butyl-4-ethylphenol (12.7 min).
Enables unambiguous identification in complex mixtures.
GC-MS conditions as per reference; distinct vinyl-group shift.

Non-Migratory Food Contact Materials and Medical Tubing

Because 2,6-di-tert-butyl-4-vinylphenol can be covalently grafted onto polyethylene and natural rubber, it is a highly effective precursor for manufacturing food packaging films and medical-grade tubing. In these applications, the bound antioxidant cannot leach into aqueous or lipid-based contents, ensuring strict compliance with migration limits while maintaining the polymer's structural integrity during sterilization and long-term storage [1].

High-Temperature Dielectric Film Capacitors

In advanced power electronics, polymer film capacitors must operate at elevated temperatures without electrical breakdown. Physically blended antioxidants migrate and create polar defects that cause dielectric failure. Copolymerizing 2,6-di-tert-butyl-4-vinylphenol into the dielectric resin ensures homogeneous, non-volatile stabilization, allowing the capacitor films to sustain high electric fields at temperatures approaching 190 °C [2].

Advanced Thermoplastic Vulcanizates (TPVs) for Fluid Seals

For automotive and industrial fluid seals exposed to hot oils, fuels, and solvents, conventional antioxidants are rapidly extracted, leading to embrittlement. Utilizing 2,6-di-tert-butyl-4-vinylphenol to create rubber-bound antioxidants ensures that the thermo-oxidative protection remains locked within the elastomer network, drastically extending the service life of the seal under harsh chemical exposure[3].

Application Fit

Application
Selection Property
Validation Focus
Non-leaching antioxidant rubber
Copolymerizable 4-vinyl group for permanent binding
Antioxidant retention after aqueous/cleaning cycles
Cationic styrene copolymerization
High cationic reactivity toward styrene
Copolymer composition control and monomer conversion
GC-MS analytical standard
Distinct retention time vs. common hindered phenols
Chromatographic resolution and identity confirmation

XLogP3

5.7

Wikipedia

2,6-ditert-butyl-4-ethenylphenol

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